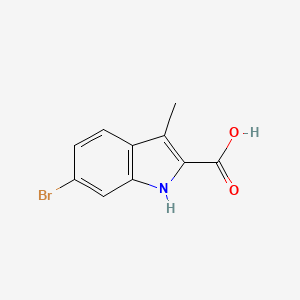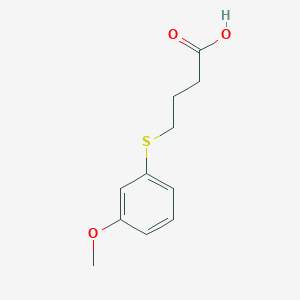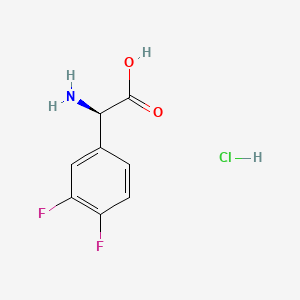
6-bromo-3-methyl-1H-Indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-methyl-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1H-Indole-2-carboxylic acid typically involves the bromination of 3-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of the indole ring . The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-3-methyl-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-bromo-3-methyl-1H-Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-bromo-3-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1H-Indole-3-carboxylic acid: Another brominated indole derivative with similar chemical properties.
3-methyl-1H-Indole-2-carboxylic acid: Lacks the bromine atom but shares the indole core structure.
6-bromo-1H-Indole-2-carboxylic acid: Similar structure but without the methyl group at the 3-position.
Uniqueness
6-bromo-3-methyl-1H-Indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity . This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
6-bromo-3-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clé InChI |
FHPRMDTUUYQTNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=CC(=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)








